4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide chemical structure
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide chemical structure
Technical Monograph: 4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Executive Summary
This technical guide profiles 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide , a representative scaffold in the class of N-thiadiazolyl-benzamides. This molecule represents a "privileged structure" in medicinal chemistry, merging the bioisosteric properties of the 1,3,4-thiadiazole ring with the metabolic modulation provided by the para-fluorine substituent.
Primary applications for this scaffold include 15-Lipoxygenase (15-LOX) inhibition (oncology), EGFR/HER-2 kinase inhibition , and broad-spectrum antimicrobial activity . This guide details the structural rationale, validated synthetic protocols, and spectroscopic characterization required for its development.
Structural Architecture & Physicochemical Profile[1][2]
The molecule consists of two aromatic systems linked by an amide bond. The 1,3,4-thiadiazole ring acts as a bioisostere for a phenyl ring but with significantly altered electronic properties, functioning as an electron-deficient heteroaromatic system.
Pharmacophore Analysis
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Fluorine (C-4 Position): The fluorine atom serves two critical roles:
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Metabolic Blocking: It blocks the para-position from oxidative metabolism (e.g., hydroxylation by CYP450), extending the half-life (t1/2) of the compound.
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Electronic Modulation: As an electron-withdrawing group (EWG), it lowers the electron density of the benzoyl ring, potentially increasing the acidity of the amide NH, thereby strengthening hydrogen bond donor capability.
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1,3,4-Thiadiazole Ring: Contains two nitrogen atoms and one sulfur atom.[1][2][3]
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N3/N4: Act as hydrogen bond acceptors.
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S1: Contributes to lipophilicity and can engage in "sigma-hole" interactions or weak hydrophobic contacts.
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Physicochemical Properties (Predicted)
| Property | Value | Significance |
| Molecular Formula | C₉H₆FN₃OS | Core stoichiometry |
| Molecular Weight | 223.23 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Octanol/Water) | ~1.8 - 2.2 | Optimal for membrane permeability |
| H-Bond Donors | 1 (Amide NH) | Critical for active site binding |
| H-Bond Acceptors | 4 (N, O, F) | Receptor interaction points |
| Topological Polar Surface Area | ~64 Ų | Good oral bioavailability prediction |
Synthetic Pathways
The synthesis of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is most efficiently achieved via nucleophilic acyl substitution . The electron-deficient nature of the 2-amino-1,3,4-thiadiazole makes it a poor nucleophile; therefore, highly reactive acylating agents (acid chlorides) are preferred over standard peptide coupling reagents (EDC/HOBt) to ensure high yields.
Method A: Acyl Chloride Route (Recommended)
This protocol utilizes 4-fluorobenzoyl chloride and pyridine. Pyridine acts as both the solvent and the acid scavenger (proton sponge).
Reaction Scheme (DOT Visualization):
Figure 1: Step-by-step synthetic workflow for the Acyl Chloride method.
Experimental Protocol
Objective: Synthesis of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide (Target Mass: 223.23).
Reagents:
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2-Amino-1,3,4-thiadiazole (10 mmol, 1.01 g)
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4-Fluorobenzoyl chloride (11 mmol, 1.74 g)
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Dry Pyridine (15 mL)
Procedure:
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Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-amino-1,3,4-thiadiazole (1.01 g) in dry pyridine (10 mL).
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Addition: Cool the solution to 0–5°C using an ice bath. Add 4-fluorobenzoyl chloride (1.74 g) dropwise over 15 minutes to control the exotherm.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
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Quenching: Pour the reaction mixture into 100 mL of crushed ice-water with vigorous stirring. A white to off-white precipitate will form immediately.
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Workup:
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Filter the solid using a Buchner funnel.
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Critical Step: Wash the solid with cold 10% HCl (2 x 10 mL) to remove residual pyridine (pyridine hydrochloride is water-soluble).
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Wash with saturated NaHCO₃ solution (2 x 10 mL) to remove unreacted benzoic acid.
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Wash with cold water (2 x 20 mL) until neutral pH.
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Purification: Recrystallize the crude solid from hot ethanol. Dry under vacuum at 50°C for 6 hours.
Spectroscopic Characterization (Self-Validation)
To validate the structure, the following spectral signals must be observed. Absence of these specific signals indicates a failed synthesis or impurity.
1H NMR (DMSO-d₆, 400 MHz) Profile
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Validation Check |
| 13.10 - 13.40 | Broad Singlet | 1H | Amide NH | Must be downfield due to EWG effect of Thiadiazole. |
| 9.20 - 9.30 | Singlet | 1H | Thiadiazole C-H | Characteristic of the C5 proton on the ring. |
| 8.10 - 8.20 | Multiplet | 2H | Ar-H (Ortho to C=O) | Deshielded by carbonyl. |
| 7.35 - 7.45 | Triplet (approx) | 2H | Ar-H (Ortho to F) | Distinct coupling with Fluorine (J ~8-9 Hz). |
19F NMR
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Signal: Single peak around -108 to -110 ppm .
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Diagnostic: The presence of a single sharp peak confirms the integrity of the fluorophenyl ring and lack of defluorination.
IR Spectroscopy (KBr)
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3150–3250 cm⁻¹: N-H stretch (Secondary amide).
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1670–1680 cm⁻¹: C=O stretch (Amide I band).
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1230 cm⁻¹: C-F stretch (Aromatic).
Biological Applications & Structure-Activity Relationship (SAR)
This scaffold acts as a versatile inhibitor.[4][5] The Graphviz diagram below illustrates the SAR logic used to optimize this lead compound for specific targets (LOX vs. Kinases).
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 4-fluoro and thiadiazole moieties.
Key Therapeutic Areas
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Anticancer (15-LOX Inhibition): The 1,3,4-thiadiazole ring chelates the non-heme iron in the active site of lipoxygenases, while the fluorophenyl group fits into the hydrophobic pocket. This prevents the oxidation of arachidonic acid, a pathway implicated in tumor growth.
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Antimicrobial: The scaffold disrupts bacterial cell wall synthesis or inhibits DNA gyrase (similar to fluoroquinolones, aided by the fluorine atom).
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Kinase Inhibition: Derivatives of this structure have shown dual inhibition of EGFR and HER-2, making them candidates for breast cancer therapy.[4]
References
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Aliabadi, A., et al. (2017).[6] "Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity." Iranian Journal of Pharmaceutical Research.
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Jian, L., et al. (2022). "Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors."[4] Bioorganic Chemistry.
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Yusuf, M., et al. (2023). "1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance."[3][5][7][8][9][10][11] Current Medicinal Chemistry.
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Atiya, R. N. (2021).[12][8] "Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study." Journal of Kufa for Chemical Science.
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